Cas no 1281878-43-0 (2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol)

2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol is a fluorinated naphthalene derivative with potential applications in organic synthesis and pharmaceutical research. Its structure combines a trifluoroethyl alcohol moiety with a methoxynaphthalene group, offering unique reactivity due to the electron-withdrawing effects of the trifluoromethyl group and the aromatic system. This compound may serve as a versatile intermediate in the synthesis of fluorinated bioactive molecules or as a chiral building block in asymmetric catalysis. The presence of both fluorine and methoxy substituents enhances its utility in fine chemical transformations, where steric and electronic modulation is critical. Its stability and defined stereochemistry make it suitable for controlled synthetic applications.
2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol structure
1281878-43-0 structure
Product name:2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol
CAS No:1281878-43-0
MF:C13H11F3O2
MW:256.220454454422
CID:6567246
PubChem ID:61644636

2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol
    • EN300-1932573
    • 1281878-43-0
    • AKOS010909222
    • Inchi: 1S/C13H11F3O2/c1-18-10-7-6-8-4-2-3-5-9(8)11(10)12(17)13(14,15)16/h2-7,12,17H,1H3
    • InChI Key: ZUVXHUHTVGXTSK-UHFFFAOYSA-N
    • SMILES: FC(C(C1C(=CC=C2C=CC=CC=12)OC)O)(F)F

Computed Properties

  • Exact Mass: 256.07111408g/mol
  • Monoisotopic Mass: 256.07111408g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 3.4

2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1932573-0.5g
2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol
1281878-43-0
0.5g
$739.0 2023-09-17
Enamine
EN300-1932573-1.0g
2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol
1281878-43-0
1g
$728.0 2023-05-25
Enamine
EN300-1932573-5.0g
2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol
1281878-43-0
5g
$2110.0 2023-05-25
Enamine
EN300-1932573-10.0g
2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol
1281878-43-0
10g
$3131.0 2023-05-25
Enamine
EN300-1932573-0.1g
2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol
1281878-43-0
0.1g
$678.0 2023-09-17
Enamine
EN300-1932573-5g
2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol
1281878-43-0
5g
$2235.0 2023-09-17
Enamine
EN300-1932573-1g
2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol
1281878-43-0
1g
$770.0 2023-09-17
Enamine
EN300-1932573-0.05g
2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol
1281878-43-0
0.05g
$647.0 2023-09-17
Enamine
EN300-1932573-2.5g
2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol
1281878-43-0
2.5g
$1509.0 2023-09-17
Enamine
EN300-1932573-0.25g
2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol
1281878-43-0
0.25g
$708.0 2023-09-17

Additional information on 2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol

Introduction to 2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol (CAS No. 1281878-43-0) and Its Emerging Applications in Chemical Biology

2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol, identified by the CAS number 1281878-43-0, is a fluorinated aromatic alcohol that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of a trifluoromethyl group and a methoxynaphthalene moiety, which endow it with unique physicochemical properties and biological activities. The structural features of this compound make it a promising candidate for the development of novel therapeutic agents, particularly in the areas of inflammation, cancer, and neurodegenerative diseases.

The trifluoromethyl group is a key structural determinant in this molecule, contributing to its lipophilicity and metabolic stability. This modification enhances the binding affinity of the compound to biological targets, making it an attractive scaffold for drug design. Additionally, the methoxynaphthalen-1-yl substituent introduces hydrophobicity and electronic effects that can modulate the biological activity of the molecule. The combination of these features has led to extensive exploration of this compound in various biochemical assays.

Recent studies have highlighted the potential of 2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol as a modulator of signaling pathways involved in inflammation and cancer. For instance, research has demonstrated that this compound can inhibit the activity of cyclooxygenase (COX)-2, an enzyme crucial in prostaglandin synthesis. By targeting COX-2, 2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol may offer therapeutic benefits in conditions such as arthritis and certain types of cancer. Furthermore, its ability to modulate other inflammatory mediators suggests its utility in treating chronic inflammatory diseases.

In the realm of oncology, 2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol has been investigated for its potential to disrupt tumor cell proliferation and survival. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines by activating stress signaling pathways. The fluorinated aromatic ring enhances its ability to interact with biological targets, leading to potent antitumor effects. Moreover, its structural similarity to known chemotherapeutic agents suggests that it may be synergistic when combined with existing treatments.

The methoxynaphthalen-1-yl moiety in 2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-ol also plays a critical role in its biological activity. This group can participate in hydrogen bonding interactions with proteins and nucleic acids, influencing the compound's binding affinity and specificity. Such interactions are essential for designing molecules with high selectivity for biological targets. The naphthalene ring provides additional hydrophobic contacts with binding pockets in proteins, further enhancing the compound's efficacy.

Advances in computational chemistry have enabled more efficient screening of compounds like 1281878-43-0 for potential biological activity. Molecular docking studies have been instrumental in identifying how this compound interacts with target proteins at an atomic level. These studies have revealed that the trifluoromethyl group and methoxynaphthalene moiety are critical for binding affinity and that subtle modifications can significantly alter biological activity. This information has guided the design of derivatives with improved potency and selectivity.

The synthesis of 1281878-43-0 has been optimized to ensure high yield and purity, making it accessible for further biochemical investigations. Modern synthetic techniques have allowed for efficient construction of the fluorinated aromatic core while maintaining functional group integrity. This accessibility has facilitated rapid exploration of its biological properties and has opened avenues for drug development.

Future research directions include exploring the pharmacokinetic properties of 2,2,2-trifluoro-1-(2-methoxynaphthalen-1-y)ethan-l -ol to assess its suitability for clinical translation. Understanding how this compound is metabolized and eliminated will provide crucial insights into its therapeutic window and potential side effects. Additionally, investigating its interactions with other biological targets may uncover novel mechanisms of action beyond inflammation and cancer inhibition.

In conclusion, 1281878 - 43 - 0 represents a promising scaffold for developing novel therapeutic agents with applications in inflammation and cancer treatment . Its unique structural features , combined with recent advances in computational chemistry , make it an attractive candidate for further exploration . As research continues , we can anticipate more insights into its biological activities and potential clinical applications . p >

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